QL47B (Tfa)
Description
QL47B (Tfa) is a biotinylated covalent probe designed to study Bruton’s tyrosine kinase (BTK) occupancy and activity in cellular models. Synthesized via a reaction between compound S9 and biotin-PEG3-amine under ice-cold conditions, QL47B is purified using flash column chromatography (CH$2$Cl$2$/MeOH = 10:1), yielding a pale yellow solid with an 8% reaction efficiency . Its covalent binding to BTK is mediated through Cysteine 496 (C496) in the ATP-binding pocket, as demonstrated by molecular docking studies using AUTODOCK 4.2 and the BTK crystal structure (PDB ID: 3GEN) . QL47B is utilized in Western blot-based target occupancy assays, where it competes with covalent inhibitors like QL47 in Ramos cell lysates . Notably, QL47B lacks cell permeability, limiting its application to extracellular or lysate-based studies .
Properties
Molecular Formula |
C48H56F3N9O9S |
|---|---|
Molecular Weight |
992.1 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H55N9O7S.C2HF3O2/c1-53-29-34(28-50-53)32-9-12-37-36(25-32)45-33(27-49-37)10-13-43(58)55(45)35-11-8-31-14-18-54(39(31)26-35)42(57)7-4-15-47-16-19-60-21-23-62-24-22-61-20-17-48-41(56)6-3-2-5-40-44-38(30-63-40)51-46(59)52-44;3-2(4,5)1(6)7/h4,7-13,25-29,38,40,44,47H,2-3,5-6,14-24,30H2,1H3,(H,48,56)(H2,51,52,59);(H,6,7)/b7-4+;/t38-,40-,44-;/m0./s1 |
InChI Key |
BHRQNJRHMUXAQR-QWRXSLQVSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)/C=C/CNCCOCCOCCOCCNC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8)C=C5.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=CCNCCOCCOCCOCCNC(=O)CCCCC7C8C(CS7)NC(=O)N8)C=C5.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of QL47B (Tfa) involves the biotinylation of QL47.
Industrial Production Methods: Industrial production methods for QL47B (Tfa) are not extensively documented. it is typically produced in research laboratories and specialized chemical manufacturing facilities under stringent conditions to ensure high purity and activity .
Chemical Reactions Analysis
Hydrothermal Degradation of TFA
TFA undergoes hydrothermal degradation under mild conditions (150–250°C, <30 MPa). The reaction yields gaseous products like CHF₃ and CO₂, which can be mineralized into dissolved fluoride and carbonate species under alkaline conditions .
Degradation Pathway
-
Thermal Decarboxylation : TFA undergoes decarboxylation to form CHF₃ and CO₂.
-
Alkali-Mediated Mineralization : Addition of NaOH converts CHF₃ into fluoride (F⁻) and formate (HCOO⁻), achieving near-complete fluorine balance .
Environmental Degradation Pathways
TFA is formed as a degradation product of fluorocarbons (e.g., HFC-134a, HFO-1234yf) via atmospheric oxidation. Its environmental fate involves:
-
Atmospheric Oxidation : Reaction with hydroxyl radicals (OH) and Criegee intermediates (e.g., formaldehyde oxide) reduces its lifetime to 2–9 days .
-
Deposition : Wet deposition (rainwater) and dry deposition are primary removal mechanisms, with rainwater concentrations ranging from 8.8–1.8 × 10³ ng/L in urban regions .
Toxicological Considerations
TFA exhibits moderate toxicity, primarily targeting the liver via peroxisome proliferation. Key findings include:
-
Acute Toxicity : Oral LD₅₀ in rats ranges from 200–400 mg/kg bw .
-
Subchronic Effects : Repeated exposure causes reversible liver irritation and transient neonatal liver changes .
If "QL47B" refers to a specific TFA derivative or analog, further clarification would be necessary to align the analysis with the correct compound. The above findings reflect TFA's reactivity and environmental behavior as reported in peer-reviewed studies.
Scientific Research Applications
QL47B (Tfa) is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a BTK inhibitor, making it valuable in the study of B-cell-related diseases such as B-cell lymphoma. The compound’s ability to inhibit BTK activity has made it a crucial tool in cancer research, particularly in understanding the molecular mechanisms of B-cell malignancies .
Mechanism of Action
QL47B (Tfa) exerts its effects by covalently binding to the cysteine residue (Cys481) in the active site of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2). This inhibition leads to the suppression of B-cell receptor signaling, ultimately resulting in the inhibition of B-cell proliferation and survival .
Comparison with Similar Compounds
Research Findings and Implications
- Target Occupancy Studies : QL47B enables precise quantification of BTK inhibition by competing with covalent inhibitors in lysates, providing a robust platform for drug candidate screening .
- Probe Design Trade-offs : The biotin-PEG3 tag enhances detection sensitivity but increases molecular weight and reduces cell permeability, limiting in vivo applications .
- Synthetic Challenges : Low yield (8%) and complex purification steps underscore the difficulty of scaling up biotinylated probes compared to simpler inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
